molecular formula C26H48N4O10 B12776709 Ethyl-N-alpha-lauroyl-L-arginate citrate CAS No. 153217-76-6

Ethyl-N-alpha-lauroyl-L-arginate citrate

Cat. No.: B12776709
CAS No.: 153217-76-6
M. Wt: 576.7 g/mol
InChI Key: RSHRLSPBVYVNGL-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-Nα-lauroyl-L-arginate citrate: (ELA) is an amino acid-based cationic surfactant. It is synthesized from three key components: L-arginine, lauric acid, and ethanol. . Notably, it displays excellent antimicrobial activity against a broad range of microorganisms.

Preparation Methods

Synthetic Routes::

    Esterification: L-arginine reacts with ethanol to form an ester.

    Reaction with Lauroyl Chloride: The ester is then reacted with lauroyl chloride to produce ELA.

    Hydrochloride Salt Formation: The resulting ethyl lauroyl arginate is recovered as the hydrochloride salt (ELA·HCl).

Chemical Reactions Analysis

ELA undergoes various reactions:

    Ester Hydrolysis: ELA can be hydrolyzed back to L-arginine and lauric acid.

    Antimicrobial Action: ELA disrupts microbial cell membranes due to its cationic nature, leading to cell death.

Common Reagents and Conditions::

    Esterification: Ethanol, acid catalyst (e.g., sulfuric acid).

    Lauroyl Chloride Reaction: Lauroyl chloride, base (e.g., sodium hydroxide).

    Hydrochloride Salt Formation: Hydrochloric acid.

Scientific Research Applications

ELA finds applications in:

    Food Preservation: ELA enhances microbiological safety and quality in food products.

    Cosmetics: Used as a preservative in cosmetics (except lip products, oral hygiene products, and sprays).

    Pharmaceuticals: Suppresses microbial growth in pharmaceuticals.

Mechanism of Action

    Cell Membrane Disruption: ELA’s cationic structure interacts with microbial cell membranes, causing permeability changes and cell lysis.

    Molecular Targets: Bacterial cell membranes, fungal cell walls.

Comparison with Similar Compounds

  • ELA stands out for its potent antimicrobial activity.
  • Similar Compounds: Other cationic surfactants like benzalkonium chloride, cetylpyridinium chloride.

Properties

CAS No.

153217-76-6

Molecular Formula

C26H48N4O10

Molecular Weight

576.7 g/mol

IUPAC Name

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C20H40N4O3.C6H8O7/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;7-3(8)1-6(13,5(11)12)2-4(9)10/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t17-;/m0./s1

InChI Key

RSHRLSPBVYVNGL-LMOVPXPDSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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